An In-Depth Technical Guide to the Chemical Properties and Applications of (S)-(-)-Citronellic Acid
An In-Depth Technical Guide to the Chemical Properties and Applications of (S)-(-)-Citronellic Acid
Abstract: This technical guide provides a comprehensive overview of (S)-(-)-Citronellic acid, a valuable chiral building block in modern organic synthesis. Intended for researchers, chemists, and professionals in drug development, this document delves into the molecule's core chemical properties, spectroscopic profile, synthetic methodologies, and applications. By emphasizing the causality behind its synthetic utility and grounding all claims in authoritative references, this guide serves as a practical resource for leveraging (S)-(-)-Citronellic acid in the design and synthesis of complex, stereochemically defined molecules.
Introduction: The Significance of (S)-(-)-Citronellic Acid as a Chiral Synthon
(S)-(-)-Citronellic acid, systematically named (3S)-3,7-Dimethyl-6-octenoic acid, is a monoterpenoid and a chiral carboxylic acid.[1] Its structure is characterized by a C10 carbon backbone containing a carboxylic acid functional group, a stereocenter at the C3 position, and a terminal alkene.[2] This specific arrangement of functional groups, combined with its defined stereochemistry, makes it an invaluable starting material in asymmetric synthesis.
Chiral building blocks, or synthons, are foundational to modern pharmaceutical and fine chemical synthesis.[3][4] The biological activity of a drug is often dictated by its three-dimensional structure, where only one enantiomer may exhibit the desired therapeutic effect while the other could be inactive or even harmful.[5] (S)-(-)-Citronellic acid, being a readily available, enantiomerically pure molecule from the "chiral pool," allows scientists to introduce a specific stereocenter into a target molecule efficiently, bypassing the need for complex resolution steps or expensive asymmetric catalysts later in the synthetic sequence.[][7]
Physicochemical and Optical Properties
(S)-(-)-Citronellic acid is a colorless to pale-yellow liquid at room temperature.[2] Its physical and chemical properties are well-documented, providing a solid foundation for its use in various reaction conditions.
| Property | Value | Source(s) |
| CAS Number | 2111-53-7 | [2][8] |
| Molecular Formula | C₁₀H₁₈O₂ | [2][9] |
| Molecular Weight | 170.25 g/mol | [1][8] |
| Appearance | Colorless to pale-yellow liquid | [2] |
| Density | 0.926 g/mL at 25 °C | |
| Boiling Point | 115-120 °C at 0.4 mmHg | [10] |
| Refractive Index (n20/D) | 1.453 | |
| Optical Rotation ([α]25/D) | -8° (neat) | [11] |
| Solubility | Insoluble in water; soluble in organic solvents like alcohol and oils. | [12][13] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | [14] |
Spectroscopic Characterization
The structural features of (S)-(-)-Citronellic acid give rise to a distinct spectroscopic signature. While raw spectral data should always be acquired for lot-specific validation, the expected characteristics are as follows. Authoritative spectral data (NMR, IR) are publicly available for reference.[15][16]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a characteristic broad singlet for the carboxylic acid proton (COOH) typically downfield (>10 ppm). The vinyl proton on the trisubstituted double bond will appear as a triplet around 5.1 ppm. The protons of the two methyl groups attached to the double bond will be singlets around 1.6-1.7 ppm. The chiral methyl group at C3 will present as a doublet around 0.95 ppm. The remaining methylene and methine protons will appear as complex multiplets in the 1.1-2.4 ppm region.[16]
-
¹³C NMR Spectroscopy : The carbon spectrum will show a signal for the carbonyl carbon of the carboxylic acid around 180 ppm. The two sp² hybridized carbons of the alkene will be visible at approximately 124 ppm and 131 ppm. The remaining sp³ hybridized carbons, including the distinct signals for the four methyl groups, will appear in the upfield region of the spectrum.[15]
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a very broad O-H stretch from the carboxylic acid, typically appearing in the 2500-3300 cm⁻¹ region. A sharp, strong C=O (carbonyl) stretch will be prominent around 1710 cm⁻¹. The C=C stretch of the alkene is expected to be a weaker band around 1670 cm⁻¹. C-H stretching and bending vibrations will also be present.[15]
-
Mass Spectrometry : The nominal mass of the molecule is 170 g/mol . Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 170, along with characteristic fragmentation patterns resulting from the loss of water, the carboxyl group, and cleavage of the hydrocarbon chain.[1][17]
Synthesis and Purification
While (S)-(-)-Citronellic acid can be sourced from natural products, a common and reliable synthetic route is the oxidation of the corresponding aldehyde, (S)-(-)-Citronellal.[11][18] The Pinnick oxidation is a particularly effective method for this transformation due to its high efficiency and tolerance of the alkene functionality, which is not oxidized under these conditions.
Detailed Protocol: Pinnick Oxidation of (S)-(-)-Citronellal
This protocol describes a standard lab-scale procedure. The causality for the choice of reagents is to generate the mild oxidant, chlorous acid, in situ, which selectively oxidizes the aldehyde without affecting the double bond. 2-Methyl-2-butene is used as a scavenger for the hypochlorite byproduct.
Materials:
-
(S)-(-)-Citronellal
-
Sodium chlorite (NaClO₂)
-
Sodium dihydrogen phosphate (NaH₂PO₄)
-
2-Methyl-2-butene
-
tert-Butanol (t-BuOH)
-
Water (H₂O)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-(-)-Citronellal in a 3:1 mixture of t-BuOH and water.
-
Addition of Scavenger: Add a 5-fold molar excess of 2-methyl-2-butene to the solution. This acts as a scavenger for hypochlorous acid, preventing unwanted side reactions.
-
Preparation of Oxidant Solution: In a separate beaker, prepare an aqueous solution of sodium chlorite (1.5 equivalents) and sodium dihydrogen phosphate (1.5 equivalents).
-
Oxidation: Cool the flask containing the citronellal solution to 0 °C in an ice bath. Slowly add the oxidant solution dropwise over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Quench the reaction by adding water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution to remove unreacted acid and phosphate salts, followed by a wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: The resulting crude (S)-(-)-Citronellic acid can be further purified by vacuum distillation or column chromatography to yield the final product with high purity.
Synthesis Workflow Diagram
Caption: Workflow for the Pinnick oxidation of (S)-(-)-Citronellal.
Chemical Reactivity and Synthetic Utility
The synthetic value of (S)-(-)-Citronellic acid stems from the distinct reactivity of its two primary functional groups: the carboxylic acid and the terminal alkene. This allows for selective transformations at either end of the molecule.
-
Carboxylic Acid Moiety: The acid group can undergo standard transformations such as esterification, conversion to amides, reduction to the corresponding alcohol ((S)-(-)-Citronellol), or conversion to an acid chloride. These reactions provide a handle to link the chiral fragment to other molecules.
-
Alkene Moiety: The double bond is amenable to a wide range of reactions, including hydrogenation, epoxidation, dihydroxylation, and ozonolysis. These transformations allow for further functionalization and elaboration of the carbon skeleton while preserving the original stereocenter.
The "Chiral Pool" Concept
"Chiral pool" synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials.[3] (S)-(-)-Citronellic acid is a prime example of a chiral pool synthon. The logic is to build a complex target molecule around the pre-existing, "correct" stereocenter from the starting material. This approach is highly efficient as it avoids the often challenging and costly steps of creating chirality from scratch.
Caption: Use of (S)-Citronellic acid in chiral pool synthesis.
Applications in Drug Discovery and Development
While well-known in the fragrance and flavor industries for its pleasant citrus-like odor[12][19][20], the true value of (S)-(-)-Citronellic acid for this audience lies in its application as a synthetic intermediate.
-
Synthesis of Bioactive Molecules: Its structure is a recurring motif in many natural products and has been used in the total synthesis of complex molecules. For instance, it was used in the synthesis of stereoisomers of the female sex pheromone of the German cockroach.[13]
-
Potential Therapeutic Properties: Research has indicated that citronellic acid itself possesses antimicrobial and anti-inflammatory properties.[11][19] This opens avenues for its use as a lead compound or pharmacophore in the development of new therapeutic agents.[19] For example, studies have shown it can inhibit the growth of bacteria like Staphylococcus aureus and Escherichia coli.[11]
-
Precursor to Other Chiral Building Blocks: Through simple chemical modifications, (S)-(-)-Citronellic acid can be converted into a variety of other useful chiral intermediates, such as (S)-citronellol and (S)-citronellal, expanding its utility.
The introduction of specific functional groups, such as a nitrile, can dramatically alter the pharmacokinetic profile and binding mode of a drug molecule, and chiral frameworks like the one provided by citronellic acid are essential for the precise positioning of such groups.[21] Its use aligns with the broader goals of drug discovery to efficiently construct stereochemically defined molecules for biological evaluation.[5][22]
Safety, Handling, and Storage
As a laboratory chemical, (S)-(-)-Citronellic acid requires careful handling. It is classified as a skin irritant and may be harmful in contact with skin.[23]
-
GHS Classification: Warning. GHS07 (Irritant).
-
Hazard Statements: H315 - Causes skin irritation.
-
Personal Protective Equipment (PPE): Wear protective gloves, eyeshields, and appropriate clothing to prevent skin exposure.[23]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[10] It is classified as a combustible liquid.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[23]
Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this chemical.[14][23]
References
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ScenTree. (n.d.). Citronellic acid (CAS N° 502-47-6). Retrieved January 5, 2026, from [Link]
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Amerigo Scientific. (n.d.). (S)-(−)-Citronellic acid (98%). Retrieved January 5, 2026, from [Link]
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ChemBK. (n.d.). (S)-(-)-CITRONELLIC ACID. Retrieved January 5, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). Citronellic acid. PubChem Compound Database. Retrieved January 5, 2026, from [Link]
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Wiley. (n.d.). (S)-(-)-Citronellic acid. SpectraBase. Retrieved January 5, 2026, from [Link]
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Pesudo, L. Q., et al. (2020). Enantioselective synthesis of (R)-citronellal from geraniol with an immobilised copper alcohol oxidase and ene reductase. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]
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AHP Chemical. (2023). Buy Citronellic acid. Retrieved January 5, 2026, from [Link]
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Wiley. (n.d.). (S)-(-)-Citronellic acid - Optional[1H NMR] - Spectrum. SpectraBase. Retrieved January 5, 2026, from [Link]
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PrepChem.com. (n.d.). Synthesis of citronellic acid. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). 1H NMR, Mass and IR spectra of compound (21b). Retrieved January 5, 2026, from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0035837). Retrieved January 5, 2026, from [Link]
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ChemBK. (n.d.). CITRONELLIC ACID. Retrieved January 5, 2026, from [Link]
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The Good Scents Company. (n.d.). 3,7-dimethyl-6-octenoic acid. Retrieved January 5, 2026, from [Link]
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Chen, J., et al. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Signal Transduction and Targeted Therapy. Retrieved January 5, 2026, from [Link]
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Spooner, N., et al. (2019). Microsampling: Considerations for Its Use in Pharmaceutical Drug Discovery and Development. Bioanalysis. Retrieved January 5, 2026, from [Link]
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